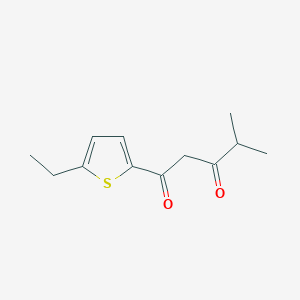
Tert-butyl 3-formyl-3-methoxy-piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a formyl group, a methoxy group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaH, alkyl halides, aprotic solvents
Major Products Formed
Oxidation: tert-Butyl 3-carboxy-3-methoxypiperidine-1-carboxylate
Reduction: tert-Butyl 3-hydroxymethyl-3-methoxypiperidine-1-carboxylate
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy and tert-butyl ester groups can influence the compound’s lipophilicity and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-formylpiperidine-1-carboxylate
- tert-Butyl 3-methoxypiperidine-1-carboxylate
- tert-Butyl 4-formyl-4-methoxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is unique due to the presence of both formyl and methoxy groups on the piperidine ring, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups with the tert-butyl ester moiety enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and research contexts.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-5-6-12(8-13,9-14)16-4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
BFJZHTLRZWXCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


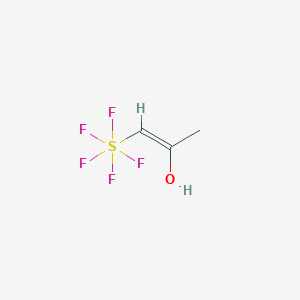






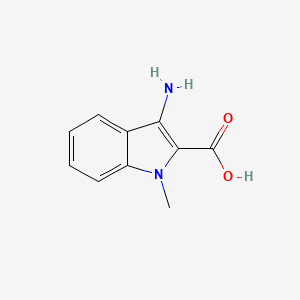
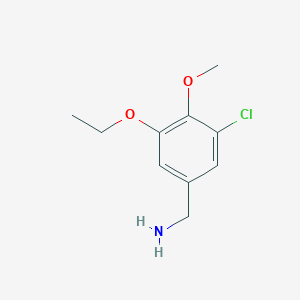

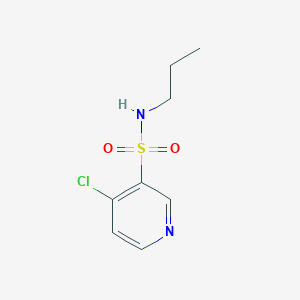
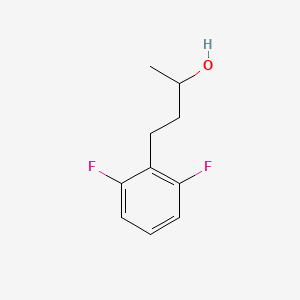
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
